Trethinium tosilate

Description

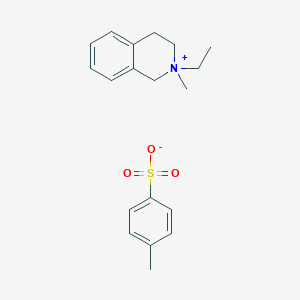

Trethinium tosilate (chemical formula: C₁₈H₂₈N₂O₃S) is an antihypertensive agent classified under quaternary ammonium compounds. Its International Nonproprietary Name (INN) reflects the "-quinium" stem, indicating its structural and pharmacological relationship to other quaternary ammonium derivatives . The drug is formulated as a tosilate (toluenesulfonate) salt to enhance solubility and stability .

Properties

CAS No. |

1748-43-2 |

|---|---|

Molecular Formula |

C19H25NO3S |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

2-ethyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H18N.C7H8O3S/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

HIONZHUOISVAJK-UHFFFAOYSA-M |

SMILES |

CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Other CAS No. |

1748-43-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trethinium Tosilate can be synthesized through a multi-step process involving the reaction of specific organic intermediates. The synthesis typically begins with the preparation of the core structure, followed by the introduction of the tosylate group. Common reagents used in these reactions include tosyl chloride and a suitable base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired pharmaceutical grade of the compound.

Chemical Reactions Analysis

Types of Reactions

Trethinium Tosilate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the tosylate group with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

Trethinium Tosilate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Primarily used in the treatment of hypertension, with ongoing research into its potential benefits in other cardiovascular conditions.

Industry: Employed in the development of new pharmaceuticals and as an intermediate in the synthesis of other active compounds.

Mechanism of Action

The mechanism of action of Trethinium Tosilate involves its interaction with specific receptors and enzymes in the cardiovascular system. It primarily targets the renin-angiotensin system, inhibiting the action of angiotensin-converting enzyme (ACE), which leads to vasodilation and reduced blood pressure. The compound also affects calcium channels, contributing to its antihypertensive effects.

Comparison with Similar Compounds

Pharmacological Profile

- Mechanism of Action : As a quaternary ammonium compound, trethinium tosilate likely acts via ganglionic blockade or adrenergic neuron inhibition, modulating sympathetic nervous system activity to reduce blood pressure .

- Indications : Primarily used for hypertension management, particularly in patients requiring stable hemodynamic control .

- Adverse Effects : Common side effects include mild hypotension, though it demonstrates fewer complications like adrenal suppression or injection pain compared to other agents (e.g., etomidate) .

Comparison with Similar Compounds

The following table and analysis highlight key similarities and differences between this compound and structurally or functionally related compounds.

Table 1: Comparative Analysis of this compound and Similar Antihypertensives

Key Findings from Comparative Analysis

Structural Similarities :

- All listed compounds share a quaternary ammonium core, which confers positive charge and limits blood-brain barrier penetration, reducing CNS side effects .

- Tosilate (toluenesulfonate) counterions are used in trethinium and bretylium to enhance solubility, unlike bromide salts in quinuclium and pinaverium .

Mechanistic Divergence :

- Trethinium and bretylium both target sympathetic pathways but differ in primary indications (hypertension vs. arrhythmias) .

- Quinuclium bromide’s muscarinic antagonism makes it suitable for COPD, contrasting with trethinium’s narrower cardiovascular focus .

Clinical Performance: this compound demonstrates superior hemodynamic stability compared to etomidate (an anesthetic with cardiovascular use), which causes adrenal suppression .

Safety Profiles :

- Trethinium’s adverse effect profile is milder than that of older quaternary ammonium agents (e.g., tubocurarine), which exhibit significant neuromuscular blockade .

Biological Activity

Trethinium tosylate, also known as Suplatast Tosilate (IPD-1151T), is a compound that has garnered attention for its immunomodulatory properties, particularly in the context of allergic diseases and asthma management. This article delves into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 499.641 g/mol

- Melting Point : 84-87ºC

- CAS Number : 94055-76-2

Trethinium tosylate functions primarily as a Th2 cytokine inhibitor. It has been shown to:

- Inhibit Cytokine Production : Specifically, it attenuates the production of IL-2, IL-5, and IL-13 without affecting IFN-γ levels .

- Suppress IgE Production : This action is crucial in reducing allergic responses.

- Reduce Eosinophil Infiltration : By inhibiting eosinophil activity, it helps mitigate inflammation associated with allergic reactions.

- Inhibit Histamine Release : This contributes to its antiallergic effects.

Biological Activities

Trethinium tosylate exhibits several notable biological activities:

- Antiasthmatic Activity : It has been demonstrated to alleviate symptoms of asthma by reducing airway inflammation and hyperresponsiveness.

- Anti-inflammatory Effects : The compound shows promise in managing inflammation through its immunomodulatory effects.

- Antifibrotic Activity : Research indicates that it can prevent pulmonary fibrosis in animal models .

Case Study 1: Treatment of Angiolymphoid Hyperplasia

A case study published in the Journal of Dermatology reported successful treatment of angiolymphoid hyperplasia with Suplatast Tosilate, highlighting its effectiveness in managing conditions characterized by excessive eosinophilic activity .

Case Study 2: Mucus Hypersecretion Inhibition

In a study involving sensitized rats, Suplatast Tosilate was shown to inhibit antigen-induced mucus hypersecretion in the nasal epithelium. This suggests potential applications in allergic rhinitis and other respiratory conditions .

Case Study 3: Pulmonary Fibrosis Prevention

Research published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that Suplatast Tosilate could prevent bleomycin-induced pulmonary fibrosis in mice, indicating its protective role against lung tissue damage .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Trethinium tosilate, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions followed by tosylation. Key steps require purification via column chromatography and crystallization. Structural confirmation mandates a combination of -/-NMR for functional group analysis, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight validation. Researchers should document solvent systems, temperature gradients, and catalyst ratios in detail to ensure reproducibility .

Q. What standardized protocols exist for quantifying this compound in complex biological matrices, and how should researchers validate these methods?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma/tissue. Validation requires assessing linearity (R > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate with ELISA when studying immunogenic responses .

Q. How does the crystalline polymorphism of this compound affect its physicochemical properties, and what characterization methods are essential for such analysis?

- Methodological Answer : Polymorphs influence solubility and bioavailability. Use X-ray diffraction (XRPD) to identify crystal forms, differential scanning calorimetry (DSC) for thermal stability, and dynamic vapor sorption (DVS) for hygroscopicity. Compare dissolution profiles across polymorphs in simulated gastric fluid (pH 1.2–6.8) to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy studies of this compound?

- Methodological Answer : Discrepancies may arise from protein binding or metabolic clearance. Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free drug concentrations with target engagement. Use knock-out animal models to isolate confounding factors (e.g., cytochrome P450 activity). Validate in vitro assays under physiologically relevant conditions (e.g., serum protein-adjusted media) .

Q. What computational modeling approaches are most effective in predicting this compound’s interaction with non-canonical targets, and how should these be integrated with experimental validation?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict off-target binding. Prioritize targets with high docking scores (<−7 kcal/mol) and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with transcriptomic datasets to identify downstream pathways affected by off-target interactions .

Q. What experimental design considerations are critical when investigating structure-activity relationships (SAR) of this compound analogs under non-equilibrium conditions?

- Methodological Answer : Use a Design of Experiments (DoE) approach to optimize substituent variations (e.g., halogenation, alkyl chain length). Assess kinetic parameters (e.g., , ) via bio-layer interferometry (BLI) rather than equilibrium-based assays. Incorporate time-resolved spectroscopy to capture transient binding states. Statistical analysis should include multivariate regression to account for synergistic effects .

Guidelines for Addressing Data Contradictions

- Cross-Validation : Replicate findings across orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Contextual Analysis : Compare results with structurally related compounds to identify outliers .

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify trends masked in single studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.